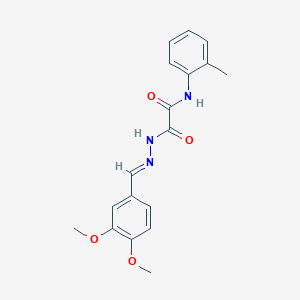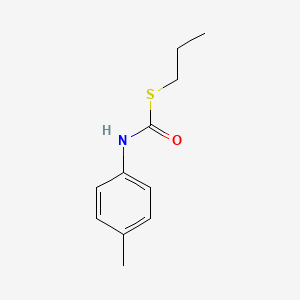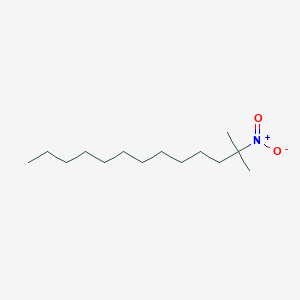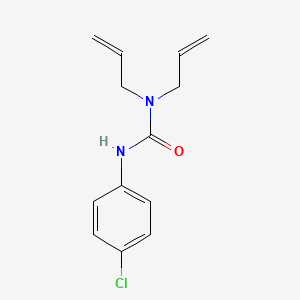
Benzonorbornene, 9-isopropylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonorbornene, 9-isopropylidene-: is an organic compound with the molecular formula C₁₄H₁₆ and a molecular weight of 184.2768 g/mol It is a derivative of benzonorbornene, characterized by the presence of an isopropylidene group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzonorbornene, 9-isopropylidene- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with an appropriate dienophile under Diels-Alder reaction conditions. The resulting adduct is then subjected to further functionalization to introduce the isopropylidene group at the desired position .
Industrial Production Methods: Industrial production of benzonorbornene, 9-isopropylidene- typically involves large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of palladium catalysts and specific solvents under controlled pressure and temperature conditions is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Benzonorbornene, 9-isopropylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalysts (Pd/C)
Substitution: Electrophiles such as halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: Benzonorbornene, 9-isopropylidene- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: In the field of biology and medicine, derivatives of benzonorbornene, 9-isopropylidene- have shown potential as antifungal and antibacterial agents. They are also being explored for their anticancer properties .
Industry: This compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of benzonorbornene, 9-isopropylidene- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antifungal agent, it inhibits the activity of key enzymes involved in fungal cell wall synthesis. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
Benzonorbornene: The parent compound without the isopropylidene group.
Solatenol: A benzonorbornene derivative used as a fungicide.
Isopyrazam: Another benzonorbornene derivative with fungicidal properties.
Uniqueness: Benzonorbornene, 9-isopropylidene- is unique due to the presence of the isopropylidene group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
7350-77-8 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C14H16/c1-9(2)14-12-7-8-13(14)11-6-4-3-5-10(11)12/h3-6,12-13H,7-8H2,1-2H3 |
Clé InChI |
LKPODQYMUXPGQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2CCC1C3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)
